
Solriamfetol hydrochloride
概要
説明
Solriamfetol hydrochloride, marketed under the brand name Sunosi, is a wakefulness-promoting medication used to treat excessive sleepiness associated with narcolepsy and obstructive sleep apnea . It functions as a selective dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain . This compound is known for its efficacy in improving wakefulness and reducing sleepiness, making it a valuable therapeutic agent in sleep medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of solriamfetol hydrochloride involves several key intermediates, including D-phenylalanine and D-phenylalaninol . One method starts with the conversion of L-phenylalanine to D-phenylalanine using ®-mandelic acid . This intermediate is then transformed into D-phenylalaninol, which undergoes further reactions to form solriamfetol . The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs. The process typically involves stereospecific synthesis to ensure the correct chiral form of the compound is produced . Advanced techniques such as high-performance liquid chromatography are employed to purify the final product and remove impurities .
化学反応の分析
Types of Reactions: Solriamfetol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The primary product of these reactions is this compound itself, with potential by-products including various intermediates and impurities that are typically removed during purification .
科学的研究の応用
Treatment of Narcolepsy
Narcolepsy is characterized by uncontrollable episodes of daytime sleepiness and can severely impact daily functioning. Solriamfetol has been shown to significantly improve wakefulness in patients with narcolepsy. In clinical trials, approximately 30.5% to 49.2% of participants treated with solriamfetol reported achieving normal Epworth Sleepiness Scale (ESS) scores (≤10) after 12 weeks of treatment, compared to only 15.5% in the placebo group .
Management of Obstructive Sleep Apnea
Obstructive sleep apnea is a disorder that causes breathing interruptions during sleep, leading to excessive daytime sleepiness. Solriamfetol has demonstrated efficacy in improving wakefulness among patients with OSA as well. In trials involving OSA patients, 51.8% to 73.0% achieved normal ESS scores after treatment . This makes solriamfetol an effective adjunct therapy for individuals using continuous positive airway pressure (CPAP) devices or those who are non-compliant with such treatments .
Clinical Trials Overview
Multiple randomized controlled trials have evaluated the efficacy and safety of solriamfetol:
- Study Design : Trials typically lasted from 12 weeks to one year and included both narcolepsy and OSA populations.
- Participants : A total of over 900 patients were involved across various studies.
- Outcome Measures : The primary outcomes included changes in ESS scores and results from the Maintenance of Wakefulness Test (MWT).
Study | Condition | Participants | Efficacy Results | Adverse Events |
---|---|---|---|---|
Study 1 | Narcolepsy | 231 | ESS score improvement: 30.5%-49.2% | Headache, nausea |
Study 2 | OSA | 459 | ESS score improvement: 51.8%-73.0% | Dry mouth, anxiety |
Study 3 | Narcolepsy/OSA | 643 | Sustained efficacy over one year | Insomnia, decreased appetite |
Long-Term Efficacy
A long-term extension study indicated that the efficacy of solriamfetol is maintained over time without significant tolerance development . Participants showed consistent improvements in wakefulness and quality of life metrics throughout the study duration.
Case Study 1: Narcolepsy Management
A 35-year-old male diagnosed with narcolepsy experienced significant improvements in his daily functioning after starting solriamfetol at a dose of 150 mg/day. His ESS score decreased from 18 to 8 within three months, allowing him to return to work full-time.
Case Study 2: Obstructive Sleep Apnea
A 50-year-old female with OSA reported marked improvements in her daytime alertness after initiating treatment with solriamfetol alongside her CPAP therapy. Her ESS score improved from 16 to 9 within eight weeks, demonstrating the medication's effectiveness in enhancing wakefulness.
作用機序
Solriamfetol hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This action enhances wakefulness and reduces sleepiness. Additionally, solriamfetol has been found to act as a trace amine-associated receptor 1 agonist, which may contribute to its wake-promoting effects . The exact molecular pathways involved are still under investigation, but the compound’s dual reuptake inhibition is central to its mechanism of action .
類似化合物との比較
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy and sleep apnea.
Armodafinil: The R-enantiomer of modafinil, with similar uses and mechanisms.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for narcolepsy.
Uniqueness of Solriamfetol: Solriamfetol hydrochloride is unique due to its dual action on dopamine and norepinephrine reuptake, providing a distinct pharmacological profile compared to other wakefulness-promoting agents . Its efficacy in improving wakefulness and reducing sleepiness, along with its relatively favorable side effect profile, makes it a valuable option for patients with sleep disorders .
生物活性
Solriamfetol hydrochloride, a novel wake-promoting agent, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). This compound has gained attention for its potential therapeutic applications in treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. This article delves into the biological activity of solriamfetol, focusing on its pharmacodynamics, mechanism of action, clinical findings, and relevant case studies.
Pharmacodynamics
Solriamfetol exhibits a unique pharmacological profile characterized by its selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET). The binding affinities (Ki values) for these transporters are 14.2 μM and 3.7 μM, respectively, indicating a stronger interaction with NET compared to DAT. Inhibition constants (IC50 values) for dopamine and norepinephrine reuptake are reported as 2.9 μM and 4.4 μM, respectively, while it shows minimal activity at the serotonin transporter (IC50 > 100 μM) .
Table 1: Binding Affinities and Inhibition Constants of Solriamfetol
Target | Binding Affinity (Ki) | Inhibition Constant (IC50) |
---|---|---|
Dopamine Transporter | 14.2 μM | 2.9 μM |
Norepinephrine Transporter | 3.7 μM | 4.4 μM |
Serotonin Transporter | 81.5 μM | >100 μM |
The precise mechanism by which solriamfetol exerts its wake-promoting effects is not fully elucidated but is believed to involve the dual inhibition of DAT and NET, leading to increased extracellular levels of dopamine and norepinephrine in the brain . This action contrasts with other stimulants like modafinil and amphetamines, which may have broader effects on neurotransmitter release.
In addition to its reuptake inhibition properties, solriamfetol acts as an agonist at trace amine-associated receptor 1 (TAAR1), further contributing to its pharmacological effects .
Clinical Findings
Clinical studies have demonstrated that solriamfetol effectively improves wakefulness in patients suffering from excessive sleepiness due to narcolepsy or obstructive sleep apnea. A pivotal study indicated that patients receiving solriamfetol experienced significant reductions in Epworth Sleepiness Scale scores compared to placebo groups .
Case Study: Efficacy in Narcolepsy
A randomized controlled trial involving narcolepsy patients showed that administration of solriamfetol resulted in a mean increase of 21 beats per minute in heart rate at higher doses but did not significantly prolong the QTc interval . This finding suggests a favorable cardiovascular safety profile compared to traditional stimulants.
Pharmacokinetics
Solriamfetol demonstrates high oral bioavailability (~95%) with peak plasma concentrations reached within approximately two hours post-administration . The elimination half-life is around 7.1 hours, extending significantly in cases of renal impairment .
Table 2: Pharmacokinetic Parameters of Solriamfetol
Parameter | Value |
---|---|
Oral Bioavailability | ~95% |
Peak Plasma Concentration | ~2 hours |
Elimination Half-Life | ~7.1 hours |
Volume of Distribution | ~199 L |
Safety Profile
Safety assessments indicate that solriamfetol has a low potential for abuse compared to traditional stimulants due to its limited binding to receptors typically associated with addictive properties . Moreover, it does not significantly interact with major cytochrome P450 enzymes or transport systems at clinically relevant concentrations .
特性
CAS番号 |
178429-65-7 |
---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC名 |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChIキー |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。